(Z)-ethyl-3-(benzo[b]furan-5-yl)acrylate
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Overview
Description
(Z)-ethyl 3-(benzofuran-5-yl)acrylate is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound features a benzofuran ring fused with an acrylate moiety, making it a valuable scaffold in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 3-(benzofuran-5-yl)acrylate typically involves the following steps:
Formation of Benzofuran Core: The benzofuran ring can be synthesized through various methods, including cyclization of ortho-hydroxyaryl ketones or via palladium-catalyzed coupling reactions.
Acrylate Formation: The acrylate moiety is introduced through esterification reactions, often using ethyl acrylate and appropriate catalysts under controlled conditions.
Industrial Production Methods
Industrial production of benzofuran derivatives, including (Z)-ethyl 3-(benzofuran-5-yl)acrylate, often employs high-yield synthetic routes with minimal side reactions. Techniques such as free radical cyclization and proton quantum tunneling have been developed to construct complex benzofuran rings efficiently .
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 3-(benzofuran-5-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acrylate moiety to alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzofuran ring or the acrylate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include:
- Oxidized derivatives (e.g., ketones, carboxylic acids)
- Reduced derivatives (e.g., alcohols, alkanes)
- Substituted benzofuran derivatives with modified functional groups .
Scientific Research Applications
(Z)-ethyl 3-(benzofuran-5-yl)acrylate has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (Z)-ethyl 3-(benzofuran-5-yl)acrylate involves interactions with various molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in disease pathways.
Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, and immune responses.
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases like psoriasis and cancer.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Known for its anti-inflammatory and anti-cancer properties.
Uniqueness
(Z)-ethyl 3-(benzofuran-5-yl)acrylate stands out due to its unique combination of a benzofuran ring and an acrylate moiety, which imparts distinct chemical reactivity and biological activity. This makes it a versatile scaffold for drug discovery and development .
Properties
Molecular Formula |
C13H12O3 |
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Molecular Weight |
216.23 g/mol |
IUPAC Name |
ethyl (Z)-3-(1-benzofuran-5-yl)prop-2-enoate |
InChI |
InChI=1S/C13H12O3/c1-2-15-13(14)6-4-10-3-5-12-11(9-10)7-8-16-12/h3-9H,2H2,1H3/b6-4- |
InChI Key |
QRGNUCNJSCZKLL-XQRVVYSFSA-N |
Isomeric SMILES |
CCOC(=O)/C=C\C1=CC2=C(C=C1)OC=C2 |
Canonical SMILES |
CCOC(=O)C=CC1=CC2=C(C=C1)OC=C2 |
Origin of Product |
United States |
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